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Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by

hyperproliferation of keratinocytes, infiltration of immune cells, and increased vascularity.

Current therapeutic strategies often have limitations, including adverse effects and the

development of resistance. Momordin Ic, a triterpenoid saponin isolated from Fructus Kochiae,

has emerged as a promising natural compound for the treatment of psoriasis.[1][2] In vivo and

in vitro studies have demonstrated its potent anti-psoriatic effects, mediated through multiple

signaling pathways.[3][4] These application notes provide a comprehensive overview of the use

of Momordin Ic in psoriasis animal models, including detailed experimental protocols and a

summary of key quantitative data to guide further research and drug development.

Therapeutic Efficacy of Momordin Ic in Psoriasis
Animal Models
Momordin Ic has been shown to significantly alleviate psoriasis-like skin lesions in the

imiquimod (IMQ)-induced mouse model, a widely used and clinically relevant model that

mimics key features of human plaque psoriasis.[3][5][6] The therapeutic effects are dose-

dependent and manifest as improvements in macroscopic and microscopic skin parameters.
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Parameter
Vehicle
Control
(IMQ)

Momordin
Ic (Low
Dose)

Momordin
Ic (High
Dose)

Key
Findings

Reference

PASI Score
Significantly

elevated

Dose-

dependent

reduction

Significant

reduction

Momordin Ic

significantly

reduces the

Psoriasis

Area and

Severity

Index (PASI)

score.

[3]

Epidermal

Thickness
Increased

Dose-

dependent

reduction

Significant

reduction

Attenuates

acanthosis

(epidermal

thickening), a

hallmark of

psoriasis.

[3]

Keratinocyte

Proliferation

(Ki-67

staining)

High

Dose-

dependent

reduction

Significant

reduction

Inhibits the

hyperprolifera

tion of

keratinocytes

in the

psoriatic

lesions.

[3]

Splenomegal

y
Present Reduced

Significantly

reduced

Ameliorates

systemic

inflammation

associated

with the

psoriasis-like

condition.

[3]

Note: Specific quantitative values for dosages and percentage changes should be referred to in

the original publications.
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Mechanism of Action
Momordin Ic exerts its anti-psoriatic effects through a multi-target mechanism, primarily

involving the modulation of key inflammatory and proliferative signaling pathways.

Key Signaling Pathways Modulated by Momordin Ic:
Inhibition of the IL-23/IL-17 Axis: The IL-23/IL-17 inflammatory axis is a critical driver of

psoriasis pathogenesis.[5] Momordin Ic has been shown to significantly downregulate the

expression of IL-23 and IL-17 in psoriatic skin lesions.[3] This inhibition leads to a reduction

in the recruitment and activation of inflammatory cells, thereby mitigating the inflammatory

response.

Suppression of the Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is often

abnormally activated in psoriasis, contributing to keratinocyte hyperproliferation.[1][2]

Momordin Ic inhibits this pathway by downregulating the expression of key components

such as β-catenin and its downstream target, c-Myc.[2][3][7]

Amelioration of Oxidative Stress: Psoriasis is associated with increased oxidative stress.

Momordin Ic enhances the antioxidant defense system by increasing the levels of

superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), while

reducing the levels of the lipid peroxidation marker malondialdehyde (MDA).[3]

Inhibition of Angiogenesis: Psoriatic plaques are characterized by increased vascularity.

Momordin Ic has been found to inhibit angiogenesis by downregulating the expression of

Vascular Endothelial Growth Factor (VEGF).[3][7]
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Parameter Control
M5-induced
(Psoriasis-
like)

M5 +
Momordin
Ic

Key
Findings

Reference

Cell

Proliferation

(MTT/CCK-8

Assay)

Normal Increased
Significantly

reduced

Momordin Ic

inhibits the

hyperprolifera

tion of human

keratinocytes

induced by a

pro-

inflammatory

cytokine

cocktail (M5).

[3][8]

[3][8]

IL-1β, IL-6,

IL-8, IL-18

Levels

(ELISA/qRT-

PCR)

Low
Significantly

increased

Significantly

reduced

Reduces the

production of

pro-

inflammatory

cytokines by

keratinocytes.

[8]

[8]

β-catenin, c-

Myc, VEGF

Protein

Expression

(Western

Blot)

Low Increased
Significantly

reduced

Inhibits the

Wnt/β-catenin

signaling

pathway and

angiogenesis

-related

factors in

keratinocytes.

[7]

[7]

SOD, GSH-

Px, CAT

Levels

Normal Decreased
Significantly

increased

Boosts the

intracellular

antioxidant

defense in

keratinocytes.

[3]
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MDA Levels Normal Increased
Significantly

decreased

Reduces

oxidative

damage in

keratinocytes.

[3]

M5 is a cytokine cocktail containing IL-17A, IL-22, oncostatin M, IL-1α, and TNF-α used to

induce a psoriasis-like phenotype in HaCaT cells.[3][9]

Experimental Protocols
Imiquimod (IMQ)-Induced Psoriasis Mouse Model
This is a widely accepted and rapid model for inducing psoriasis-like skin inflammation that is

dependent on the IL-23/IL-17 axis.[5][6][10]

Materials:

BALB/c or C57BL/6 mice (8-10 weeks old)

Imiquimod cream (5%)

Depilatory cream

Calipers

Psoriasis Area and Severity Index (PASI) scoring guide

Procedure:

Acclimatize mice for at least one week before the experiment.

Anesthetize the mice and shave the dorsal skin.

Apply a depilatory cream to remove any remaining hair. Allow the skin to recover for 24

hours.

Topically apply a daily dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for

6-8 consecutive days.[11]
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Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and

skin thickness.

Score the severity of the skin lesions daily using a modified PASI scoring system for mice.

[12] Skin thickness can be measured using calipers.

On the final day of the experiment, euthanize the mice and collect skin and spleen samples

for further analysis.

Administration of Momordin Ic
Materials:

Momordin Ic

Vehicle (e.g., Vaseline, saline with appropriate solubilizing agents)

Procedure:

Prepare different concentrations of Momordin Ic in the chosen vehicle.

Divide the mice into different treatment groups: Vehicle control, IMQ + Vehicle, and IMQ +

Momordin Ic (different doses).

Administer Momordin Ic topically or via other appropriate routes (e.g., intraperitoneal

injection) daily, typically starting from the first day of IMQ application.

Continue the treatment for the entire duration of the experiment.

Histological Analysis
Materials:

Formalin (10% neutral buffered)

Paraffin

Hematoxylin and Eosin (H&E) stain
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Anti-Ki-67 antibody

Procedure:

Fix the collected skin samples in 10% neutral buffered formalin.

Embed the fixed tissues in paraffin and cut into 4-5 µm sections.

For general morphology, stain the sections with H&E. Evaluate epidermal thickness

(acanthosis), parakeratosis, and inflammatory cell infiltration.

For proliferation analysis, perform immunohistochemistry using an anti-Ki-67 antibody to

detect proliferating keratinocytes.

In Vitro Psoriasis-like Keratinocyte Model
Materials:

HaCaT cells (human keratinocyte cell line)

DMEM medium with 10% FBS and 1% penicillin-streptomycin

Recombinant human cytokines: IL-17A, IL-22, oncostatin M, IL-1α, and TNF-α (M5 cocktail)

Momordin Ic

MTT or CCK-8 assay kits

ELISA kits for cytokines

Reagents and antibodies for qRT-PCR and Western blot

Procedure:

Culture HaCaT cells in DMEM medium until they reach 80-90% confluency.

Treat the cells with the M5 cytokine cocktail (e.g., 2.5 ng/mL of each) to induce a psoriasis-

like inflammatory and proliferative state.[8]
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Concurrently treat the cells with different concentrations of Momordin Ic for 24-72 hours.

Assess cell viability and proliferation using MTT or CCK-8 assays.

Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g.,

IL-1β, IL-6, IL-8, IL-18) using ELISA.

Lyse the cells to extract RNA and protein for qRT-PCR and Western blot analysis of genes

and proteins related to the Wnt/β-catenin pathway (β-catenin, c-Myc), angiogenesis (VEGF),

and oxidative stress.
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Caption: Experimental workflow for in vivo and in vitro studies of Momordin Ic in psoriasis

models.
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Caption: Signaling pathways modulated by Momordin Ic in psoriasis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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